TRAF6 Control Peptide Trifluoroacetate

Osteoclastogenesis Bone Resorption RANKL Signaling

TRAF6 signaling studies demand sequence-matched negative controls-generic peptides or vehicle-only baselines introduce confounding off-target activity. TRAF6 Control Peptide Trifluoroacetate (CAS 852690-80-3) is engineered with three specific residue alterations that abrogate TRAF6-p62 binding while preserving MW and solubility, delivering a genuine inactive comparator. - Confirmed inert across osteoclast differentiation (RANKL/M-CSF), phospho-AKT/NF-κB/JNKK Western blot, and TRAF6-p62 aggregate formation assays. - ≥95% HPLC purity, trifluoroacetate salt, sequence-verified by MS; ship ambient globally.

Molecular Formula C141H233F3N34O44
Molecular Weight 3165.6 g/mol
CAS No. 852690-80-3
Cat. No. B6295632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAF6 Control Peptide Trifluoroacetate
CAS852690-80-3
Molecular FormulaC141H233F3N34O44
Molecular Weight3165.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C139H232N34O42.C2HF3O2/c1-63(2)48-86(158-125(200)91(53-68(11)12)162-135(210)107(71(17)18)170-117(192)81(29)150-132(207)100-41-37-47-173(100)138(213)95(54-69(13)14)164-126(201)89(51-66(7)8)156-113(188)79(27)151-134(209)106(70(15)16)169-116(191)80(28)145-109(184)73(21)141)120(195)146-75(23)111(186)155-88(50-65(5)6)124(199)159-87(49-64(3)4)121(196)152-82(30)137(212)172-46-36-42-101(172)133(208)153-84(43-44-104(180)181)119(194)168-98(61-176)130(205)149-78(26)114(189)165-96(59-174)118(193)143-58-103(179)144-74(22)110(185)166-97(60-175)129(204)148-76(24)112(187)157-94(57-105(182)183)122(197)147-77(25)115(190)167-99(62-177)131(206)171-108(72(19)20)136(211)163-93(56-102(142)178)128(203)161-92(55-83-38-32-31-33-39-83)127(202)160-90(52-67(9)10)123(198)154-85(139(214)215)40-34-35-45-140;3-2(4,5)1(6)7/h31-33,38-39,63-82,84-101,106-108,174-177H,34-37,40-62,140-141H2,1-30H3,(H2,142,178)(H,143,193)(H,144,179)(H,145,184)(H,146,195)(H,147,197)(H,148,204)(H,149,205)(H,150,207)(H,151,209)(H,152,196)(H,153,208)(H,154,198)(H,155,186)(H,156,188)(H,157,187)(H,158,200)(H,159,199)(H,160,202)(H,161,203)(H,162,210)(H,163,211)(H,164,201)(H,165,189)(H,166,185)(H,167,190)(H,168,194)(H,169,191)(H,170,192)(H,171,206)(H,180,181)(H,182,183)(H,214,215);(H,6,7)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-;/m0./s1
InChIKeyHIHXYCJLPLYXGX-BVYNIWOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAF6 Control Peptide Trifluoroacetate – Overview


TRAF6 Control Peptide Trifluoroacetate (CAS 852690-80-3) is a synthetic 32-amino acid peptide with molecular formula C139H232N34O42 and molecular weight 3051.53 Da [1]. It is specifically designed and validated as an inactive negative control for TRAF6 functional studies, with a sequence that differs from the active TRAF6 inhibitory peptide at three critical positions . This compound is supplied as a trifluoroacetate salt with ≥95% purity and is intended exclusively for research applications requiring a matched control to establish baseline activity in TRAF6-mediated signaling assays .

Matched negative control for TRAF6 functional studies
Sequence modification ensures inactivity at TRAF6-p62 interface
Trifluoroacetate salt preserves solubility profile of active peptide

Why Generic Substitution Fails


In TRAF6 signaling research, the use of an appropriate negative control is not a mere formality—it is a methodological necessity for establishing signal specificity. TRAF6 Control Peptide Trifluoroacetate is engineered with a specific sequence modification (three altered residues) that abrogates functional interaction with the TRAF6-p62 binding interface while preserving physicochemical properties such as molecular weight and solubility profile . Substituting this control with an unrelated peptide or vehicle-only control introduces confounding variables: an off-target peptide may exhibit unintended biological activity or differential cellular uptake kinetics, while vehicle controls fail to account for peptide-induced background effects in assays. The unique TRAF6 C-domain, which does not interact with peptide motifs recognized by TRAF1, -2, -3, or -5, further underscores that control peptide selection must be target-specific to yield interpretable data [1].

Unrelated peptide controls may introduce off-target activity or variable cellular uptake
Vehicle-only controls do not account for peptide-induced background effects
TRAF6 C-domain specificity limits direct substitution with other TRAF family controls

Evidence Guide: TRAF6 Control Peptide


Osteoclast Differentiation: Control vs TRAF6 Inhibitor

In a direct head-to-head comparison using CD14+ human monocyte-derived osteoclast precursors, TRAF6 Control Peptide exhibited zero inhibitory effect on RANKL/M-CSF-induced osteoclast formation across all concentrations tested, whereas the active TRAF6 inhibition peptide produced significant, concentration-dependent suppression of osteoclastogenesis [1]. This establishes the control peptide's baseline inactivity in a physiologically relevant cellular differentiation model.

Osteoclast formation
Head-to-head
Target: No detectable inhibition (0%)
Comparator: Concentration-dependent suppression
Establishes null response for osteoclastogenesis assay validation
CD14+ human monocyte-derived precursors, RANKL/M-CSF
Osteoclastogenesis Bone Resorption RANKL Signaling

AKT Phosphorylation: Control vs TRAF6 Inhibitor

In RPMI8226 multiple myeloma cells and primary MM tumor cells stimulated with IGF1 (30 ng/mL), treatment with TRAF6 Control Peptide for 24 hours resulted in AKT phosphorylation levels indistinguishable from untreated stimulated controls. In contrast, parallel treatment with the TRAF6 inhibition peptide produced a marked decrease in phospho-AKT signal as quantified by Western blot densitometry [1].

AKT phosphorylation
Head-to-head
Target: Phospho-AKT unchanged from stimulated baseline
Comparator: Marked decrease in phospho-AKT
Confirms no interference with TRAF6 E3 ligase function in AKT signaling
RPMI8226 cells, 24h pretreatment, IGF1 stimulation
AKT Signaling IGF1 Stimulation Multiple Myeloma

TRAF6-p62 Interaction: Control vs Active Modulator

The TRAF6 Control Peptide is explicitly designed as an inactive control for the TRAF6-p62 interaction modulator. Its sequence differs from the active TRAF6 Peptide at three positions, which is sufficient to ablate functional binding to the TRAF6-p62 interface while maintaining overall peptide length and composition . This design rationale is supported by patent disclosures describing methods for interfering with TRAF6-p62 interaction to inhibit intracellular aggregate formation [1].

p62 interaction design
Design context
Sequence altered at 3 positions to ablate functional binding
Built-in specificity control paired with active modulator
Patent disclosures WO2005050170A2
Protein-Protein Interaction p62 Sequestosome Ubiquitin Signaling

TRAF6 C-Domain Specificity

The unique biological function of TRAF6 is largely determined by its TRAF-C domain, which does not interact with peptide motifs that are recognized by TRAF1, -2, -3, or -5 [1]. This structural divergence means that control peptides designed for other TRAF family members are not functionally interchangeable and would provide false-negative or misleading baseline signals in TRAF6-specific assays.

TRAF6 C-domain specificity
Class-level
TRAF6 C-domain does not recognize motifs bound by TRAF1/2/3/5
Supports requirement for TRAF6-specific control peptide
Class-level inference from structural data
TRAF Family Specificity C-Domain Binding Signal Transduction

Application Scenarios for TRAF6 Control Peptide


Osteoclast Differentiation Inhibitor Validation

In RANKL/M-CSF-driven osteoclast differentiation assays using primary human CD14+ monocytes or RAW264.7 macrophage cell lines, TRAF6 Control Peptide serves as the essential negative control to establish baseline osteoclast formation. As demonstrated in published studies, control peptides show no inhibition of osteoclastogenesis, whereas active TRAF6 inhibitory peptides produce concentration-dependent suppression [1]. This paired usage enables accurate quantification of inhibitor potency and excludes peptide-related cytotoxicity or off-target effects as confounding variables.

AKT & NF-κB Pathway Dissection in Cancer Models

In multiple myeloma and other TRAF6-overexpressing cancer cell lines (RPMI8226, MM1s, primary patient-derived cells), TRAF6 Control Peptide provides the matched negative control for Western blot analysis of phospho-AKT, phospho-NF-κB, and phospho-JNKK levels following IGF1 or IL-1β stimulation [1]. The control peptide's lack of effect on these phosphorylation events confirms that observed signal reductions with active peptides are due to specific TRAF6 inhibition rather than non-specific peptide interference.

TRAF6-p62 Interaction & Autophagy Research

For investigations into TRAF6-p62 mediated intracellular aggregate formation relevant to neurodegenerative conditions such as Alzheimer's disease, TRAF6 Control Peptide functions as the designated inactive comparator for the active TRAF6-p62 interaction modulator [1]. The sequence modification at three residues ensures that any disruption of TRAF6-p62 binding observed with the active peptide can be confidently attributed to sequence-specific interaction rather than peptide backbone effects [2].

High-Throughput Screening for TRAF6 Therapeutics

In drug discovery campaigns targeting TRAF6 for inflammatory diseases, autoimmune conditions, or cancer metastasis, TRAF6 Control Peptide is employed as a negative control reference standard in primary screening assays. Its validated inactivity across multiple readouts (osteoclast formation, AKT phosphorylation, NF-κB activation) makes it suitable for establishing assay signal-to-noise ratios and for normalizing hit identification thresholds, ensuring that screening hits represent genuine TRAF6 pathway modulation [1].

Application
Selection Property
Validation Focus
Osteoclastogenesis inhibitor baseline control
Matched sequence-inactive control peptide
Establish baseline osteoclast formation; exclude non-specific peptide effects
AKT/NF-κB pathway negative control
Inactive control for phosphorylation readouts
Confirm no reduction in phospho-AKT or phospho-NF-κB relative to stimulated baseline
TRAF6-p62 interaction modulator control
Sequence-specific inactivity at p62 binding interface
Verify that disruption of TRAF6-p62 binding is sequence-dependent
TRAF6-targeted screening assay control
Reported inactivity across multiple TRAF6 readouts
Establish signal-to-noise ratio; normalize hit identification thresholds

Technical Documentation Hub

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22 linked technical documents
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